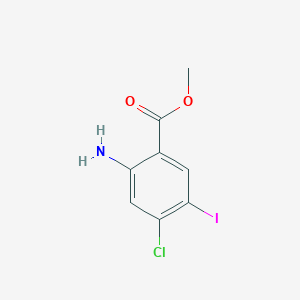

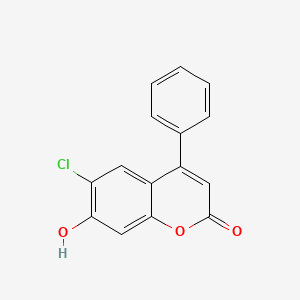

6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

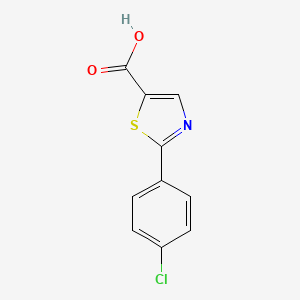

“6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .

Synthesis Analysis

The synthesis of coumarin systems has been a focus for many organic and pharmaceutical chemists . The synthesis methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Wissenschaftliche Forschungsanwendungen

1. Synthesis Procedures of Coumarin Heterocycles

- Summary : The synthesis of coumarin systems, including “6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one”, has been a topic of interest due to their valuable biological and pharmaceutical properties .

- Methods : Various methods are used in the synthesis of coumarin systems, including both classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .

- Results : More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

2. One-Pot Synthesis of Coumarin Derivatives

- Summary : Coumarin derivatives have a myriad of applications in medical science, biomedical research, and many industrial branches .

- Methods : This includes various one-pot synthesis methods of coumarin derivatives, including von Pechmann condensation, Knoevenagel condensation, Baylis-Hillman reaction, Michael addition, Kostanecki reaction, vinyl phosphonium salt-mediated electrophilic reaction, and Heck-lactonization reaction .

- Results : Coumarin derivatives are associated with various biological activities viz. antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV .

3. Anti-UVC Irradiation Properties

- Summary : Coumarin 7, a derivative of “6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one”, was found to have potent activity in protecting porcine γ-crystallin against UVC insults .

- Methods : The compound was tested for its ability to decrease the loss of intensity while lens crystallins and DNA PUC19 were irradiated with UVC .

- Results : The compound was capable of decreasing the loss of intensity while lens crystallins and DNA PUC19 were irradiated with UVC .

4. Trace Determination of Zirconium

- Summary : A derivative of “6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one” was used in the trace determination of zirconium .

- Methods : The exact methods of application or experimental procedures were not specified in the source .

- Results : The results or outcomes obtained were not specified in the source .

5. Coumarins in Fabric Conditioners and Perfumes

- Summary : Coumarins have found their place in fabric conditioners and certain perfumes due to their pleasant aroma .

- Methods : The exact methods of application or experimental procedures were not specified in the source .

- Results : The results or outcomes obtained were not specified in the source .

6. Biological and Pharmaceutical Activities

- Summary : Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4, and C-7 positions have been intensively screened for different biological properties .

- Methods : This includes various synthesis methods and biological testing .

- Results : In recent years, there has been considerable amount of researches with coumarins being tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .

7. Coumarins in Fabric Conditioners and Perfumes

- Summary : Coumarins have found their place in fabric conditioners and certain perfumes due to their pleasant aroma .

- Methods : The exact methods of application or experimental procedures were not specified in the source .

- Results : The results or outcomes obtained were not specified in the source .

8. Biological and Pharmaceutical Activities

- Summary : Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4 and C-7 positions have been intensively screened for different biological properties .

- Methods : This includes various synthesis methods and biological testing .

- Results : In recent years, there has been considerable amount of researches with coumarins being tested for anti-HIV , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors .

9. Anticancer, Anticonvulsant, Antimicrobial Activities

- Summary : Additionally, 2H/4H-chromenes have numerous exciting biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .

- Methods : The exact methods of application or experimental procedures were not specified in the source .

- Results : The results or outcomes obtained were not specified in the source .

10. Major Building Block in Medicinal Compounds

- Summary : It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .

- Methods : The exact methods of application or experimental procedures were not specified in the source .

- Results : The results or outcomes obtained were not specified in the source .

Eigenschaften

IUPAC Name |

6-chloro-7-hydroxy-4-phenylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO3/c16-12-6-11-10(9-4-2-1-3-5-9)7-15(18)19-14(11)8-13(12)17/h1-8,17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUQNFQUMZKUALD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50419865 |

Source

|

| Record name | 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one | |

CAS RN |

53391-72-3 |

Source

|

| Record name | 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.